N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide
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Overview
Description
N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide is a compound that incorporates the benzotriazole moiety, which is known for its versatility in synthetic chemistry. Benzotriazole derivatives have been extensively explored for their applications in medicinal chemistry, material sciences, and as synthetic auxiliaries .
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein that plays a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
The compound’s interaction with its targets involves the 1,2,3-triazole ring system . This system can be easily obtained by a widely used copper-catalyzed click reaction of azides with alkynes .
Biochemical Pathways
It is known that the compound exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Pharmacokinetics
The drug-likeness of the compound was investigated by predicting its pharmacokinetic properties .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide typically involves the reaction of benzotriazole with a suitable trichloroethyl precursor under controlled conditions. The benzotriazole fragment acts as an excellent leaving group, facilitating various transformations . The synthesis can be carried out using standard organic solvents like dichloromethane or tetrahydrofuran, often in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of benzotriazole derivatives, including this compound, leverages the stability and reactivity of the benzotriazole moiety. Large-scale synthesis involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can be substituted with other nucleophiles under mild conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include Lewis acids, bases like potassium carbonate, and solvents such as dichloromethane and tetrahydrofuran . Reaction conditions are typically mild, ensuring the stability of the benzotriazole moiety.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction pathway. Substitution reactions often yield derivatives with modified functional groups, while oxidation and reduction can lead to changes in the oxidation state of the trichloroethyl group .
Scientific Research Applications
N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate: Another benzotriazole derivative used in peptide synthesis.
(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate: Utilized in coupling reactions for its stability and reactivity.
Uniqueness
N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties and reactivity compared to other benzotriazole derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3N4O/c1-7(2)10(20)16-11(12(13,14)15)19-9-6-4-3-5-8(9)17-18-19/h3-7,11H,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZPQNQVPLYMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)N1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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